An In-depth Technical Guide to the Physical and Chemical Characteristics of Levetiracetam-d3
An In-depth Technical Guide to the Physical and Chemical Characteristics of Levetiracetam-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Levetiracetam-d3, a deuterated analog of the anti-epileptic drug Levetiracetam. This document is intended for use by researchers, scientists, and professionals in the field of drug development.
Introduction
Levetiracetam-d3 is the deuterated form of Levetiracetam, an anticonvulsant medication employed in the management of epilepsy.[1] The inclusion of deuterium isotopes can modify the pharmacokinetic profile of the parent drug, potentially altering its metabolism and extending its half-life. Understanding the fundamental physical and chemical characteristics of Levetiracetam-d3 is crucial for its application in research and development.
Chemical and Physical Properties
Table 1: General Chemical Information
| Property | Levetiracetam-d3 | Levetiracetam |
| Chemical Name | (αS)-α-(Ethyl-d3)-2-oxo-1-pyrrolidineacetamide[1] | (S)-2-(2-Oxopyrrolidin-1-yl)butanamide[2] |
| Alternate Names | (−)-Levetiracetam-d3; Keppra-d3; UCB-L 059-d3[1] | Keppra; UCB-L059[2][3] |
| CAS Number | 1217851-16-5[1] | 102767-28-2[4] |
| Molecular Formula | C₈H₁₁D₃N₂O₂[1] | C₈H₁₄N₂O₂[3][4][5][][7][8][9] |
| Molecular Weight | 173.23 g/mol [1] | 170.21 g/mol [3][4][][8] |
| Appearance | White Solid[10] | White to off-white crystalline powder[2][8][11] |
Table 2: Physicochemical Properties
| Property | Levetiracetam-d3 | Levetiracetam |
| Melting Point | 110-112°C[10] | 110-119°C[2][4][][7][9] |
| Boiling Point | Not available | 395.9°C at 760 mmHg[2][5][7] |
| Solubility | Soluble in Acetone, Chloroform, Methanol[10] | Very soluble in water (104.0 g/100 mL); Freely soluble in chloroform (65.3 g/100 mL) and methanol (53.6 g/100 mL); Soluble in ethanol (16.5 g/100 mL); Sparingly soluble in acetonitrile (5.7 g/100 mL); Practically insoluble in n-hexane[4][11][12][13] |
| pKa | Not available | 15.74[7] |
| LogP | Not available | -0.67[7] |
Mechanism of Action
The primary mechanism of action of Levetiracetam involves its binding to the synaptic vesicle protein 2A (SV2A).[14][15][16][17] SV2A is a transmembrane protein found in synaptic vesicles and is believed to play a role in the regulation of neurotransmitter release.[16] By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability and preventing seizure propagation.[17]
Caption: Mechanism of action of Levetiracetam-d3 at the presynaptic terminal.
Experimental Protocols
A common method for the quantitative analysis of Levetiracetam in pharmaceutical formulations is reverse-phase HPLC.[18]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and transfer a quantity of the sample equivalent to about 25 mg of Levetiracetam into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm membrane filter before injection.
-
-
Standard Preparation:
-
Accurately weigh and transfer about 25 mg of Levetiracetam Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Caption: A generalized workflow for the HPLC analysis of Levetiracetam-d3.
The synthesis of Levetiracetam-d3 can be achieved through modifications of established synthetic routes for Levetiracetam, utilizing deuterated starting materials. A common approach involves the alkylation of a suitable pyrrolidinone derivative with a deuterated ethylating agent.
Note: Detailed, step-by-step synthetic protocols are often proprietary. Researchers should consult specialized chemical synthesis literature and patents for specific reaction conditions and purification methods.
Spectral Data
While specific spectral data for Levetiracetam-d3 is not widely published, the following provides an overview of the expected and reported spectral characteristics for Levetiracetam, which will be very similar for the deuterated analog with predictable shifts in the mass spectrum and changes in the NMR spectrum corresponding to the deuterated positions.
-
¹H NMR: The proton NMR spectrum of Levetiracetam in CDCl₃ shows characteristic signals for the ethyl and pyrrolidinone protons. In Levetiracetam-d3, the signals corresponding to the deuterated ethyl group would be absent or significantly reduced.
-
¹³C NMR: The carbon-13 NMR spectrum will show resonances for all carbon atoms in the molecule. The carbons bearing deuterium in Levetiracetam-d3 will exhibit splitting patterns characteristic of C-D coupling.
-
Mass Spectrometry: The mass spectrum of Levetiracetam-d3 will show a molecular ion peak (M+) at m/z 173.23, corresponding to its molecular weight. This is 3 units higher than that of non-deuterated Levetiracetam (m/z 170.21), confirming the incorporation of three deuterium atoms.
Conclusion
Levetiracetam-d3 presents an important tool for researchers studying the pharmacokinetics and metabolism of Levetiracetam. Its physical and chemical properties are largely comparable to the parent compound, with the key difference being the isotopic labeling. The analytical methods and mechanistic understanding outlined in this guide provide a solid foundation for further investigation and application of this compound in a research and development setting.
References
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- 4. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 7. Levetiracetam(102767-28-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
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- 10. Levetiracetam-d3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Levetiracetam [drugfuture.com]
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- 14. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
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